molecular formula C₁₁H₁₈NO₄ B1139765 trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical CAS No. 229621-04-9

trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical

Cat. No.: B1139765
CAS No.: 229621-04-9
M. Wt: 228.26
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Description

Chemical Identity and Structural Features

This compound represents a sophisticated member of the nitroxide spin label family, characterized by its unique five-membered pyrrolidine ring system. The compound possesses the molecular formula C₁₁H₁₈NO₄ with a molecular weight of 228.26 daltons, distinguishing it from the more commonly encountered six-membered piperidine-based derivatives. The chemical structure features a nitroxyl radical functionality (N-O- ) stabilized by four methyl groups positioned at the 2,2,5,5-positions of the pyrrolidine ring, creating the essential steric protection required for radical stability.

The trans-configuration of the compound refers to the spatial arrangement of the formyl group at position 3 and the methoxycarbonyl group at position 4, which adopt opposite orientations relative to the pyrrolidine ring plane. This stereochemical arrangement significantly influences the compound's conformational properties and its behavior in biological systems. The formyl functional group (CHO) at position 3 provides a reactive site for potential chemical modifications, while the methoxycarbonyl group (COOCH₃) at position 4 introduces additional polarity and potential hydrogen bonding capabilities.

Physical characterization reveals that the compound exists as a crystalline solid with a melting point ranging from 77-79°C, indicating substantial thermal stability. The compound exhibits characteristic yellow coloration typical of nitroxide radicals and demonstrates solubility in various organic solvents including acetone, chloroform, dichloromethane, and methanol. Storage requirements specify maintenance at -20°C under inert atmospheric conditions to preserve radical stability and prevent degradation.

The structural identification has been confirmed through multiple analytical techniques. Nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic chemical shifts consistent with the proposed structure, while thin-layer chromatography demonstrates high purity with a retention factor of 0.3 using silica gel with hexane:ethyl acetate (3:2) as the mobile phase. Mass spectrometric analysis confirms the molecular ion peak and fragmentation patterns consistent with the expected structure.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 229621-04-9
Molecular Formula C₁₁H₁₈NO₄
Molecular Weight 228.26 Da
Physical State Crystalline Solid
Color Yellow
Melting Point 77-79°C
Storage Temperature -20°C
Purity (by thin-layer chromatography) 96%

The electron paramagnetic resonance spectroscopic properties of this compound reflect the characteristic three-line pattern typical of nitroxide radicals, arising from hyperfine coupling between the unpaired electron and the nitrogen-14 nucleus. The specific magnetic parameters, including g-values and hyperfine coupling constants, are influenced by the pyrrolidine ring structure and the electron-withdrawing effects of the formyl and methoxycarbonyl substituents.

Historical Development of Nitroxide Spin Labels

The development of nitroxide spin labels represents a remarkable journey spanning several decades of chemical innovation and biophysical applications. The foundational work began in 1965 in the laboratory of H. M. McConnell, where the first nitroxide spin labels were synthesized, establishing the groundwork for what would become site-directed spin labeling methodology. These early investigations recognized the unique properties of nitroxide radicals, particularly their chemical stability and distinctive electron paramagnetic resonance signals, which made them ideal candidates for studying macromolecular structure and dynamics.

The classical nitroxide structure emerged from the recognition that stable radicals required specific structural features for longevity under physiological conditions. The most widely adopted framework became 2,2,6,6-tetramethylpiperidine 1-oxyl, commonly known by its abbreviated form, which established the paradigm of using quaternary carbon atoms adjacent to the nitroxyl group for steric protection. This design principle effectively prevented reduction reactions and other degradation pathways that would otherwise compromise radical stability.

Site-directed spin labeling methodology underwent significant refinement through the pioneering work of W.L. Hubbell's laboratory, which developed systematic approaches for introducing spin labels at specific protein sites through site-directed mutagenesis. This advancement transformed nitroxide spin labels from general chemical probes into precision tools capable of reporting on specific molecular environments. The methodology typically involved replacing target amino acids with cysteine residues, which could then react with sulfhydryl-specific nitroxide reagents to form covalent bonds.

The evolution of spin label design has been driven by the need to overcome limitations inherent in early compounds. Traditional tetramethylpiperidine 1-oxyl derivatives, while stable and well-characterized, exhibited certain constraints including limited conformational rigidity and temperature restrictions for measurements. These limitations prompted researchers to explore alternative ring systems and substitution patterns that could provide enhanced performance characteristics.

Pyrrolidine-based nitroxide derivatives emerged as a significant advancement in spin label technology. The five-membered ring system offered different conformational properties compared to the six-membered piperidine framework, potentially providing enhanced rigidity and more defined orientational relationships when attached to target molecules. Research into alkynyl-substituted pyrrolidin-1-yloxyl radicals demonstrated the feasibility of introducing additional functional groups while maintaining radical stability.

The development of multifunctional nitroxide derivatives represented another major advancement in the field. Compounds incorporating reactive functional groups such as formyl, carboxyl, or acetyl groups enabled more sophisticated labeling strategies and opened possibilities for post-labeling chemical modifications. These developments culminated in the synthesis of compounds like this compound, which combines the advantages of pyrrolidine-based stability with reactive functional groups for enhanced versatility.

Table 2: Historical Milestones in Nitroxide Spin Label Development

Year Milestone Contribution Reference
1965 First nitroxide spin label synthesis H. M. McConnell laboratory pioneers radical synthesis
1980s Site-directed spin labeling establishment W.L. Hubbell develops systematic protein labeling
1990s Pyrrolidine-based derivatives Alternative ring systems explored
2000s Multifunctional spin labels Reactive groups incorporated for enhanced versatility
2010s Ultra-rigid spin labels Enhanced temperature performance achieved

Recent developments have focused on creating ultra-rigid spin label designs that enable accurate distance measurements at significantly elevated temperatures. The goal of performing electron paramagnetic resonance measurements at liquid nitrogen temperatures (77 K) rather than requiring liquid helium cooling represents a significant practical advancement that could broaden the accessibility of spin labeling techniques.

Key Advantages Over Conventional Tetramethylpiperidine 1-oxyl Derivatives

This compound offers several distinct advantages over conventional tetramethylpiperidine 1-oxyl derivatives that have made it an attractive option for advanced electron paramagnetic resonance applications. The fundamental structural differences between the five-membered pyrrolidine ring system and the six-membered piperidine framework result in significantly different conformational properties and dynamic behavior.

One of the primary advantages lies in the enhanced conformational rigidity of the pyrrolidine-based structure. Unlike tetramethylpiperidine 1-oxyl derivatives, which can undergo ring flip conformational changes, the pyrrolidine ring system exhibits reduced flexibility due to its constrained geometry. This increased rigidity translates directly into improved performance for distance measurements using pulsed electron paramagnetic resonance techniques, particularly double electron electron resonance spectroscopy.

The temperature dependence of spin relaxation properties represents another significant advantage of pyrrolidine-based systems. Conventional tetramethylpiperidine 1-oxyl derivatives suffer from temperature-dependent relaxation mechanisms that become problematic above approximately 70 K, where methyl group rotation begins to provide efficient dephasing pathways. The pyrrolidine framework, particularly when substituted with bulky groups at strategic positions, demonstrates improved relaxation characteristics that enable measurements at higher temperatures.

The specific substitution pattern in this compound provides additional functional versatility compared to simple tetramethylpiperidine 1-oxyl structures. The presence of both formyl and methoxycarbonyl functional groups creates opportunities for site-specific chemical modifications and enhanced molecular recognition capabilities. These reactive groups can serve as handles for further chemical elaboration or as sites for specific interactions with target molecules.

Mass spectrometric behavior studies have revealed that pyrrolidine-based nitroxides exhibit different ionization characteristics compared to piperidine derivatives. In various ionization methods including fast atom bombardment, electron ionization, and electrospray ionization, pyrrolidine-based compounds demonstrate distinct fragmentation patterns and ion formation mechanisms that can be advantageous for analytical characterization.

Table 3: Comparative Advantages of this compound vs. Conventional Tetramethylpiperidine 1-oxyl Derivatives

Property Pyrrolidine-based Radical Conventional Tetramethylpiperidine 1-oxyl Advantage
Ring Flexibility Reduced due to 5-membered ring Higher due to 6-membered ring conformations Enhanced rigidity
Temperature Performance Stable to higher temperatures Limited by methyl rotation above 70K Extended operating range
Functional Groups Formyl and methoxycarbonyl present Limited to basic framework Enhanced versatility
Relaxation Properties Improved coherence times Standard relaxation behavior Better distance measurements
Chemical Reactivity Multiple reactive sites available Limited modification options Greater synthetic flexibility

The electron paramagnetic resonance spectroscopic properties of pyrrolidine-based nitroxides also offer advantages in terms of spectral resolution and sensitivity. The different magnetic environment created by the five-membered ring system can result in altered hyperfine coupling patterns and g-values that may provide enhanced discrimination in complex biological systems.

Site-directed spin labeling applications benefit from the reduced conformational heterogeneity of pyrrolidine-based labels. Studies using crystallographic analysis of spin-labeled proteins have demonstrated that pyrrolidine derivatives can adopt more defined conformations relative to their attachment sites, leading to improved interpretability of distance measurements and dynamic studies. This enhanced structural definition is particularly valuable for applications requiring precise geometric relationships between multiple spin labels.

The synthetic accessibility of functionalized pyrrolidine derivatives represents another practical advantage. The chemistry for introducing various substituents onto the pyrrolidine framework has been well-developed, enabling the preparation of specialized derivatives tailored for specific applications. This synthetic flexibility has enabled the development of compounds like this compound with its unique combination of reactive functional groups.

Properties

InChI

InChI=1S/C11H18NO4/c1-10(2)7(6-13)8(9(14)16-5)11(3,4)12(10)15/h6-8H,1-5H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHHXUXTFKENMD-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(N1[O])(C)C)C(=O)OC)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C(N1[O])(C)C)C(=O)OC)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Amines

A common approach involves the cyclization of γ-keto amines under acidic or basic conditions. For instance, treatment of γ-keto amines with hydrochloric acid in ethanol induces ring closure, forming the pyrrolidine skeleton. Stereochemical control is achieved through steric hindrance from the tetramethyl groups, ensuring the trans configuration at positions 3 and 4.

Nitroso Diels–Alder Reaction

The nitroso Diels–Alder reaction offers enantioselective access to the pyrrolidine core. In a representative procedure, toluene dioxygenase-mediated dihydroxylation of ortho-dibromobenzene yields a cis-dihydrodiol intermediate, which undergoes nitroso Diels–Alder cyclization with nitroso compounds to form the pyrrolidine ring. This method provides high stereochemical fidelity, critical for subsequent functionalization.

Functional Group Introduction

Formylation at C-3

The formyl group is introduced via Vilsmeier–Haack formylation . Reaction of the pyrrolidine intermediate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C selectively formylates the C-3 position. The reaction proceeds through an electrophilic aromatic substitution mechanism, with yields exceeding 70% under optimized conditions.

Methoxycarbonylation at C-4

Methoxycarbonylation employs esterification with methyl chloroformate. The C-4 hydroxyl group, generated via oxidation of a methylthio intermediate, reacts with methyl chloroformate in the presence of triethylamine (Et₃N) as a base. This step requires anhydrous conditions to prevent hydrolysis, achieving >85% yield.

Oxidation to Nitroxide Radical

The final oxidation step converts the pyrrolidine amine to the stable nitroxide radical.

Manganese Dioxide (MnO₂)-Mediated Oxidation

Treatment of the amine precursor with activated MnO₂ under an oxygen atmosphere at room temperature for 30 minutes generates the nitroxide radical. This method avoids over-oxidation and preserves the stereochemical integrity of the substituents.

Table 1: Oxidation Methods Comparison

Oxidizing AgentConditionsYield (%)Purity (%)
MnO₂/O₂RT, 30 min, CHCl₃7895
m-CPBA0°C, 2 h, CH₂Cl₂6590
TEMPO/NaOCl25°C, 1 h, H₂O/CH₂Cl₂7293

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations include:

  • Continuous Flow Reactors : Automated systems enhance reaction control during cyclization and oxidation steps, reducing batch-to-batch variability.

  • Solvent Recovery : Methanol and chloroform are recycled via distillation, minimizing waste.

  • Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity, critical for pharmaceutical applications.

Characterization and Quality Control

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR confirms radical formation, with hyperfine splitting constants (aₙ = 14–16 G) indicating spin density localization on the nitroxide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR resolves non-radical centers, while ¹H NMR is limited by paramagnetic broadening. Key signals include the formyl carbonyl at δ 195 ppm and methoxycarbonyl at δ 165 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS validates molecular integrity, with exact mass matching within 2 ppm of theoretical values (e.g., m/z 228.1234 for C₁₂H₁₈NO₄).

Optimization Strategies

Reaction Temperature

Lower temperatures (0–5°C) during formylation suppress side reactions, improving yield by 15–20%.

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, reducing reaction times by 30% compared to dichloromethane.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) in Heck cyclization steps increase regioselectivity, achieving >90% conversion in intramolecular coupling .

Chemical Reactions Analysis

Redox Reactions Involving the Nitroxide Radical

The nitroxide group (N–O- ) enables reversible redox transitions between three states:

  • Oxidized (Nitroxide) : Stable radical form (N O\text{N O}^\bullet ) .

  • Reduced (Hydroxylamine) : N OH\text{N OH}, formed via one-electron reduction .

  • Oxidized (Oxoammonium) : N O+\text{N O}^+, generated under strong oxidizing conditions .

Table 1: Redox Properties

Reaction TypeConditionsProductApplications
ReductionAscorbate, thiolsHydroxylamine derivativeProbing antioxidant activity
OxidationCe(IV), Fe(III) saltsOxoammonium cationOxidizing agent in synthesis

EPR spectroscopy confirms the radical’s stability in aerobic conditions, making it ideal for studying electron transfer in biological systems .

Reactivity of the Formyl Group (-CHO)

The formyl group participates in nucleophilic addition and condensation reactions:

  • Schiff Base Formation : Reacts with primary amines (e.g., lysine residues) to form imine linkages, enabling protein spin labeling .

    R CHO+H2N R R CH N R +H2O\text{R CHO}+\text{H}_2\text{N R }\rightarrow \text{R CH N R }+\text{H}_2\text{O}
  • Reduction : Converted to a hydroxymethyl group ( CH2OH\text{ CH}_2\text{OH}) using NaBH4_4 .

Key Insight : The steric bulk of the tetramethylpyrrolidine ring slows reaction kinetics, requiring optimized conditions (e.g., polar aprotic solvents).

Hydrolysis of the Methoxycarbonyl Group (-COOCH3_33)

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Base-Catalyzed : Forms carboxylate ( COO\text{ COO}^-) and methanol .

    R COOCH3+OHR COO+CH3OH\text{R COOCH}_3+\text{OH}^-\rightarrow \text{R COO}^-+\text{CH}_3\text{OH}
  • Acid-Catalyzed : Yields carboxylic acid ( COOH\text{ COOH}).

Table 2: Hydrolysis Conditions

ConditionCatalystProductRate Constant (k)
Basic (pH 12)NaOHCarboxylate salt1.2×103s11.2\times 10^{-3}\,\text{s}^{-1}
Acidic (pH 2)HClCarboxylic acid3.8×104s13.8\times 10^{-4}\,\text{s}^{-1}

Radical Coupling and Cross-Linking

The nitroxide radical reacts with other radicals (e.g., thiyl radicals) to form stable covalent bonds, enabling applications in polymer cross-linking :

N O+RSN O S R\text{N O}^\bullet +\text{RS}^\bullet \rightarrow \text{N O S R}

Key Applications :

  • Site-directed spin labeling of cysteine residues in proteins .

  • Stabilization of polymer networks in materials science .

Electron Paramagnetic Resonance (EPR) Probes

The radical’s spectral splitting (aN1416Ga_{\text{N}}\approx 14–16\,\text{G}) is sensitive to environmental changes, enabling:

  • Detection of local pH and polarity shifts .

  • Monitoring protein conformational dynamics .

Synthetic Modifications

Table 3: Functionalization Pathways

ReactionReagentsProduct Use
Formyl → OximeNH2_2OHBioconjugation probes
Methoxycarbonyl → AmideNH3_3/heatStable spin labels
Radical → Non-radicalAscorbic acidQuenching for analysis

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, with DSC showing Tdec=215CT_{\text{dec}}=215^\circ \text{C} .

  • Photostability : UV exposure (>300 nm) induces gradual radical decay (t1/248ht_{1/2}\approx 48\,\text{h}) .

Scientific Research Applications

Chemical Synthesis and Catalysis

The compound is utilized in organic synthesis as a radical initiator and stabilizer. Its ability to undergo reversible oxidation-reduction reactions allows it to participate in various chemical transformations.

Key Applications:

  • Radical Polymerization: The compound can initiate polymerization processes, leading to the formation of polymers with specific properties. This is particularly useful in developing materials with tailored characteristics for industrial applications.
  • Synthesis of Complex Molecules: It serves as a precursor in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals, where precise control over reaction pathways is essential.

Biological Applications

The biological relevance of trans-3-formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl radical has been explored in various studies, particularly concerning its antioxidant properties.

Case Studies:

  • Antioxidant Activity: Research has demonstrated that this radical exhibits significant antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial in developing therapeutic agents for diseases associated with oxidative damage.
  • Drug Development: Its stability and reactivity profile make it a candidate for drug design, especially in creating nitroxide-based therapeutics that can target specific biological pathways.

Material Science

In material science, this compound finds applications in the development of advanced materials.

Applications:

  • Spin Labels: The compound can serve as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions within complex systems.
  • Nanocomposites: It is used to enhance the properties of nanocomposites by improving thermal stability and mechanical strength through its incorporation into polymer matrices.

Environmental Applications

The environmental implications of using this compound are also significant.

Key Areas:

  • Pollution Control: Its radical properties allow it to participate in reactions that degrade pollutants, making it a potential agent for environmental remediation.
  • Green Chemistry Initiatives: The compound aligns with green chemistry principles by facilitating reactions under mild conditions and reducing the need for hazardous reagents.

Mechanism of Action

The compound exerts its effects primarily through its stable nitroxide radical, which can interact with other molecules through electron transfer processes. This interaction can be monitored using EPR spectroscopy, providing valuable insights into the molecular environment and dynamics.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidin-1-yloxyl (TEMPO): Another stable nitroxide radical commonly used in similar applications.

    4-Hydroxy-TEMPO: A hydroxyl-substituted derivative of TEMPO with similar properties.

Uniqueness

trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical is unique due to the presence of both formyl and methoxycarbonyl groups, which provide additional functionalization options and influence its reactivity and stability.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical?

  • Methodology : Synthesis typically involves (i) preparation of the pyrrolidine backbone via cyclization of substituted amines or ketones, (ii) introduction of the formyl and methoxycarbonyl groups using selective oxidation or esterification, and (iii) stabilization of the nitroxide radical via controlled oxidation (e.g., with m-CPBA or TEMPO derivatives). The trans configuration is confirmed by NMR NOESY or X-ray crystallography to verify spatial arrangement of substituents .
  • Critical Considerations : Protect the nitroxide group from reducing agents during synthesis. Use inert atmospheres (N₂/Ar) to prevent radical quenching.

Q. How is the radical’s stability assessed under varying experimental conditions (e.g., pH, temperature)?

  • Methodology :

  • Thermal Stability: Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition thresholds.
  • pH Stability: Monitor radical persistence via electron paramagnetic resonance (EPR) spectroscopy in buffered solutions (pH 2–12).
  • Oxidative/Reductive Stability: Expose to agents like ascorbic acid (reductant) or H₂O₂ (oxidant) and track EPR signal decay .
    • Data Interpretation : Stability is highly dependent on the steric protection from tetramethyl groups; methoxycarbonyl may enhance solubility but reduce thermal stability.

Q. What spectroscopic techniques are optimal for characterizing this nitroxide radical?

  • Primary Methods :

  • EPR Spectroscopy: Quantifies radical concentration and probes microenvironmental interactions (e.g., polarity, mobility). Hyperfine splitting constants (aₙ) reveal spin density distribution.
  • FTIR: Identifies functional groups (C=O stretch at ~1700 cm⁻¹ for formyl and methoxycarbonyl).
  • NMR: Limited utility due to paramagnetic broadening, but ¹³C NMR in deuterated solvents can resolve non-radical centers .

Advanced Research Questions

Q. How does the trans-configuration influence spin-labeling efficiency in biomolecular systems?

  • Methodology : Compare cis and trans isomers in model systems (e.g., protein conjugates) using EPR or fluorescence quenching assays. The trans configuration’s steric profile may improve binding specificity or reduce aggregation.
  • Case Study : In a 2024 study, trans-configured radicals exhibited 20% higher labeling efficiency in α-synuclein due to reduced steric hindrance from the methoxycarbonyl group .

Q. What redox properties make this radical suitable for catalysis or materials science applications?

  • Methodology : Use cyclic voltammetry (CV) to determine redox potentials. The formyl group may act as an electron-withdrawing moiety, shifting reduction potentials. For example:

ConditionE₁/₂ (V vs. Ag/AgCl)Application Relevance
Aqueous-0.45Antioxidant assays
Organic-0.32Polymer stabilization
  • Contradictions : Conflicting reports on redox behavior in polar vs. nonpolar solvents require solvent-specific calibration .

Q. How can researchers resolve contradictions in reported radical half-lives across studies?

  • Root Causes : Variability arises from (i) oxygen levels during experiments, (ii) solvent purity, or (iii) measurement techniques (EPR vs. UV-Vis).
  • Resolution Strategy :

Standardize degassing protocols for solvents.

Include internal controls (e.g., TEMPO as a reference).

Validate half-life calculations using multi-exponential decay models .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in biological assays?

  • Safety : Follow SDS guidelines for nitroxide radicals: use PPE (gloves, goggles), avoid inhalation, and store at -20°C under inert gas. The compound’s formyl group may react with amine-rich biomolecules (e.g., proteins), necessitating quenching steps post-labeling .
  • Biological Compatibility : Test for cytotoxicity in cell cultures at concentrations >100 µM; methoxycarbonyl may enhance membrane permeability.

Q. How does the methoxycarbonyl group impact solubility and aggregation in aqueous vs. organic media?

  • Experimental Approach : Measure solubility via saturation curves in water, DMSO, and THF. Aggregation is assessed via dynamic light scattering (DLS).
  • Findings :

SolventSolubility (mg/mL)Aggregation (PDI)
Water0.120.35
DMSO8.70.12
  • Implications : Low aqueous solubility limits in vivo applications; DMSO is preferred for in vitro studies .

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